REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.O[CH2:6][CH:7]1[O:11][C:10](=[O:12])[NH:9][C:8]1([CH3:14])[CH3:13]>N1C=CC=CC=1>[Cl:3][CH2:6][CH:7]1[O:11][C:10](=[O:12])[NH:9][C:8]1([CH3:14])[CH3:13]
|
Name
|
|
Quantity
|
0.13 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
OCC1C(NC(O1)=O)(C)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
to stir for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography on silica (20-100% ethyl acetate/hexanes)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCC1C(NC(O1)=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |